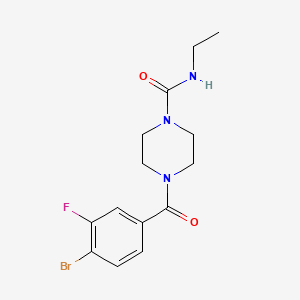![molecular formula C13H14ClNO3S B7588732 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid (CPATC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPATC is a thiolane derivative that has been synthesized using various methods. It is a promising compound that has shown significant biological activity in various studies.
作用机制
The mechanism of action of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is not well understood. However, it is believed that the compound works by inhibiting the activity of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to bind to the active site of enzymes and prevent them from functioning properly. This leads to a decrease in the activity of the enzyme and a subsequent decrease in the production of the enzyme's product.
Biochemical and Physiological Effects:
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can lead to a decrease in the production of various products. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has also been shown to inhibit the growth of various cancer cells, which can lead to a decrease in tumor growth.
实验室实验的优点和局限性
One of the advantages of using 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in lab experiments is that it is a potent inhibitor of various enzymes. This makes it a useful tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is that it can be toxic to cells at high concentrations. This can limit its use in certain experiments.
未来方向
There are various future directions for research on 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid. One direction is to study the mechanism of action of the compound in more detail. Another direction is to study the potential therapeutic applications of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in various diseases, including cancer. Additionally, further research could be done to improve the synthesis method of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid and to improve its purity.
Conclusion:
In conclusion, 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is a promising compound that has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of various enzymes and to inhibit the growth of various cancer cells. While there are limitations to its use in lab experiments, 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has various potential applications in scientific research. Future research could help to further elucidate the mechanism of action of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid and to explore its potential therapeutic applications.
合成方法
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using various methods, including the reaction of 4-chlorophenylacetyl chloride with thiolane-3-carboxylic acid and the reaction of 4-chlorophenylacetic acid with thiolane-3-carbonyl chloride. The yield of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid varies depending on the synthesis method used. However, the purity of the compound can be improved by recrystallization.
科学研究应用
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of various enzymes, including α-glucosidase, β-galactosidase, and β-glucuronidase. It has also been shown to inhibit the growth of various cancer cells, including prostate cancer cells and breast cancer cells.
属性
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKMNACWOWRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
